molecular formula C7H12N2O B2811940 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 37826-58-7

3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2811940
CAS No.: 37826-58-7
M. Wt: 140.186
InChI Key: FDIDKUSZKOGUBJ-UHFFFAOYSA-N
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Description

3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the desired pyrazole derivative under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its specific structural features, which confer unique reactivity and potential biological activities. Its propyl group at the 4-position and the dihydropyrazole ring system contribute to its distinct properties compared to other pyrazole derivatives .

Properties

IUPAC Name

3-methyl-4-propyl-1,4-dihydropyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-4-6-5(2)8-9-7(6)10/h6H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIDKUSZKOGUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=NNC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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